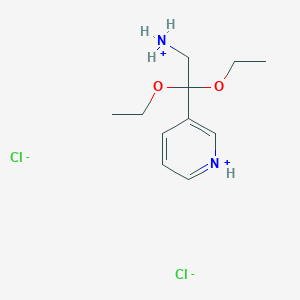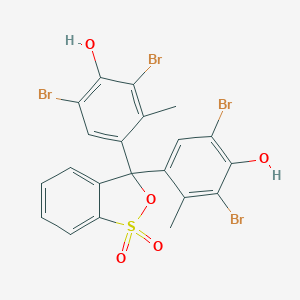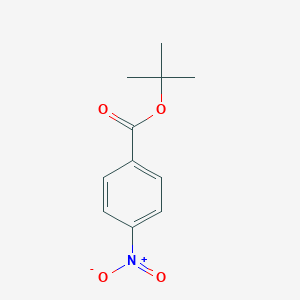
四氯环丙烯
描述
Tetrachlorocyclopropene is a chemical compound that has been the subject of various scientific studies due to its unique structure and reactivity. It has been explored in different contexts, including its molecular structure, synthesis, and its role in forming various chemical compounds.
Synthesis Analysis
- Tetrachlorocyclopropene can be synthesized through various methods. For example, it has been prepared by the dehydrochlorination of pentachlorocyclopropane (Choi & Suk, 1982). Another approach involved the cyclocondensation of furan with tetrachlorocyclopropene, leading to the formation of 8-oxabicyclo[3.2.1]octadienes (Orugunty, Wright, & Battiste, 2004).
Molecular Structure Analysis
- The molecular structure of tetrachlorocyclopropene has been analyzed through various techniques. X-ray diffraction has been used to determine the structure of its cycloadducts, revealing complex molecular geometries (Battiste et al., 1971).
Chemical Reactions and Properties
- Tetrachlorocyclopropene undergoes various chemical reactions, forming interesting adducts and derivatives. For example, it reacts with SeCl4 or TeCl4 under specific conditions to form dichalcogenolylium ions (Beck, Hormel, & Koch, 2002). Its reactivity with furan has been studied to create bicyclo[5.4.0]undecane synthons (Batson, Abboud, & Battiste, 2004).
科学研究应用
. It is a reagent used to prepare acetylene derivatives and in organic synthesis . Here are some of its applications:
Formation of Cyclopropenium Salts
- Application Summary: TCCP is a useful precursor for the formation of cyclopropenium salts .
- Methods of Application: Treatment of TCCP with aluminum chloride results in a chloride abstraction that generates the trichlorocyclopropenyl ion .
- Results or Outcomes: This 2π Hückel aromatic cation has been shown to be significantly more stable than the adamantyl or tert-butyl cations .
Formation of Cyclopropenylidenes
Formation of Cyclopropenones
Formation of Cyclopropenimines
- Application Summary: TCCP is used to form cyclopropenimines .
- Results or Outcomes: Cyclopropenimines made from TCCP are utilized as enantioselective Brönsted base organocatalysts and as superbases .
Formation of Radialenes
- Application Summary: TCCP provides access to radialenes, cyclic cross-conjugated polyenes with exocyclic double bonds, in two steps .
- Results or Outcomes: Radialenes are noted for their unusual electronic properties, photophysical properties, and their potential as p-dopants .
Formation of Cyclopropenium Ions
- Application Summary: TCCP serves as a starting material for the cyclopropenium ions that have raised much attention as organocatalysts and redox active polymers .
- Results or Outcomes: It was demonstrated that cyclopropenium-based liquid crystals self-assemble into lamellar or columnar mesophases, which are important in polyelectrolytes used for battery materials .
Preparation of Aryl Propiolic Acids
- Application Summary: TCCP is used to prepare aryl propiolic acids .
- Methods of Application: The reaction involves TCCP, an aryl compound (ArH), and water. The reaction can be represented as: .
Formation of Diarylacetylenes
- Application Summary: Under some circumstances, diarylation occurs, giving diarylcyclopropenones, which decarbonylate to give diarylacetylenes .
- Results or Outcomes: These reactions are thought to proceed via the intermediacy of trichlorocyclopropenium electrophile (C3Cl3+) .
Formation of Cyclopropenium-Based Liquid Crystals
- Application Summary: TCCP is used for the preparation of cyclopropenium compounds which are capable of forming a columnar liquid crystal mesophase .
- Results or Outcomes: Liquid crystals are used extensively in a wide range of applications such as displays, solar cells, optoelectronics, molecular sensors, and detectors .
Preparation of Benzimidazoles or 1,5-Benzodiazepines
- Application Summary: TCCP is used as a starting point for the synthesis of a broad variety of heterocycles, such as benzimidazoles or 1,5-benzodiazepines .
Formation of 2-Azacalicenium Salts or Indolizines
Formation of Perchlorovinylcarbene
- Application Summary: TCCP undergoes thermal ring opening to form perchlorovinylcarbene .
- Results or Outcomes: Perchlorovinylcarbene can be efficiently trapped with a large number of alkenes. Formed intermediates have been widely used in natural and nonnatural product synthesis, including α- and β-amino acids, and β-lactams .
Formation of 2,3,4,4-Tetrachlorobicyclo[3.2.1]octa2,6-dienes
- Application Summary: TCCP has been employed as a highly reactive dienophile in various cycloadditions .
- Methods of Application: The Diels–Alder reaction of furans or cyclopentadienes with TCCP forms exo-cycloadducts that spontaneously undergo a [2+0] torquoselective sigmatropic rearrangement to give 2,3,4,4-tetrachlorobicyclo[3.2.1]octa2,6-dienes .
Formation of Organic Semiconductive Materials
- Application Summary: Radialenes made from TCCP are used as doping agents for doping an organic semiconductive matrix material as blocker material, as charge injection layer, as electrode material as well as organic semiconductor .
- Results or Outcomes: These materials are used in electronic components and organic semiconductive materials .
安全和危害
属性
IUPAC Name |
1,2,3,3-tetrachlorocyclopropene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4/c4-1-2(5)3(1,6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZOHTXDDOAASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C1(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021660 | |
| Record name | Tetrachlorocyclopropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachlorocyclopropene | |
CAS RN |
6262-42-6 | |
| Record name | 1,2,3,3-Tetrachlorocyclopropene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6262-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrachlorocyclopropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachlorocyclopropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrachlorocyclopropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACHLOROCYCLOPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4161QF853X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















